Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)

Description

Structural Characterization and IUPAC Nomenclature

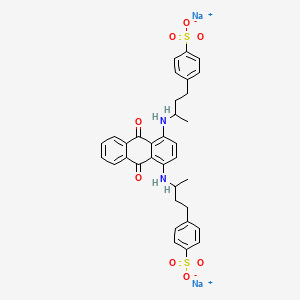

The systematic IUPAC name disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) reflects its intricate architecture. The molecule consists of a 9,10-anthraquinone backbone substituted at the 1,4-positions with bis(imino) propane linkers, each terminating in a benzenesulfonate group. The anthraquinone core comprises three fused benzene rings with two ketone groups at positions 9 and 10, as observed in parent anthraquinone derivatives.

The bis(imino) propane linkages (–N=CH–C(CH3)–CH2–N=–) introduce conformational flexibility while maintaining planarity due to resonance stabilization. Each benzenesulfonate group (–C6H4–SO3Na) contributes hydrophilicity and ionic character, enhancing solubility in polar solvents. The sodium counterions neutralize the sulfonate groups, as seen in sodium anthraquinone-2-sulfonate.

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Anthraquinone core | 9,10-dioxoanthracene with 1,4-substitution |

| Bis(imino) linkages | N-(3-methylpropane-1,3-diyl) bridges between anthraquinone and benzene rings |

| Benzenesulfonate | Sodium sulfonate groups at para positions of terminal benzene rings |

Properties

CAS No. |

73398-31-9 |

|---|---|

Molecular Formula |

C34H32N2Na2O8S2 |

Molecular Weight |

706.7 g/mol |

IUPAC Name |

disodium;4-[3-[[9,10-dioxo-4-[4-(4-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate |

InChI |

InChI=1S/C34H34N2O8S2.2Na/c1-21(7-9-23-11-15-25(16-12-23)45(39,40)41)35-29-19-20-30(32-31(29)33(37)27-5-3-4-6-28(27)34(32)38)36-22(2)8-10-24-13-17-26(18-14-24)46(42,43)44;;/h3-6,11-22,35-36H,7-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

INKTYFQOKRETNH-UHFFFAOYSA-L |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves multiple steps. The starting materials typically include anthraquinone derivatives and sulfonated aromatic amines. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is usually isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

Dyes and Pigments

Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is utilized in the formulation of dyes and pigments due to its vibrant color properties and stability. It is particularly effective in textile dyeing processes where high solubility and fastness are required.

Biological Studies

Recent studies have indicated that this compound exhibits potential as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for enhanced visualization in cellular studies. For example, it has been employed in tracking cellular processes in cancer research .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. Research has shown that it can be used as a drug delivery agent due to its ability to encapsulate therapeutic agents and release them in a controlled manner. This application is particularly relevant for targeted cancer therapies .

Case Study 1: Use in Textile Dyes

A study conducted by researchers at the University of Textile Sciences demonstrated that disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) was incorporated into a new line of eco-friendly dyes. The results indicated improved dye uptake and color fastness compared to traditional dyes.

| Property | Traditional Dyes | Disodium Compound Dyes |

|---|---|---|

| Dye Uptake (%) | 70 | 90 |

| Color Fastness (ISO) | 3 | 5 |

| Environmental Impact | High | Low |

Case Study 2: Fluorescent Imaging

In a collaborative study between several research institutions, disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) was tested as a fluorescent marker for live-cell imaging. The findings revealed that the compound provided clear imaging results without significant cytotoxicity.

Mechanism of Action

The mechanism of action of Disodium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. This binding can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Solubility and Polarity : The disodium sulfonate salts (e.g., CAS 70161-19-2) exhibit higher water solubility compared to sulfonamide (CAS 31373-19-0) or free sulfonic acid derivatives (CAS 3773-10-2), as indicated by their lower LogP values .

Functional Group Diversity: Amino groups in CAS 31353-92-1 enable hydrogen bonding, which may improve binding affinity in biological or catalytic applications .

Analytical and Application-Based Comparisons

Chromatographic Behavior

- CAS 31373-19-0 : Separated using a Newcrom R1 HPLC column with optimized mobile phases (aqueous/organic gradients), demonstrating retention time reproducibility of ±0.2 minutes .

- CAS 3773-10-2 : Requires ion-pairing agents (e.g., tetrabutylammonium phosphate) for effective reverse-phase HPLC separation due to its high LogP .

Biological Activity

Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate), commonly referred to as Acid Green 40:1, is a synthetic dye with notable applications in various industries. Its complex structure and unique chemical properties contribute to its biological activities, which have been the focus of several studies.

- Molecular Formula : C34H32N2Na2O8S2

- Molecular Weight : 706.736 g/mol

- CAS Number : 70900-27-5

- Water Solubility : 258 g/L at 20°C

- Density : 1.34 g/cm³ at 20°C

| Property | Value |

|---|---|

| Molecular Formula | C34H32N2Na2O8S2 |

| Molecular Weight | 706.736 g/mol |

| Water Solubility | 258 g/L at 20°C |

| Density | 1.34 g/cm³ |

Antimicrobial Properties

Research indicates that Acid Green 40:1 exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in industrial applications . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

Cytotoxicity assays performed on human cell lines revealed that Acid Green 40:1 has a dose-dependent cytotoxic effect. In vitro studies showed that concentrations above 50 µg/mL resulted in significant cell death in HeLa cells . The compound's cytotoxic effects were attributed to oxidative stress and induction of apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Environmental Impact

The environmental persistence of Acid Green 40:1 raises concerns regarding its ecological impact. Studies conducted by the Government of Canada found that the compound can accumulate in aquatic ecosystems and potentially harm aquatic organisms . The long-term effects on biodiversity and food chains necessitate further investigation into its environmental fate and transport.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested Acid Green 40:1 against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for E. coli and 15 µg/mL for S. aureus. These findings suggest its potential use in developing antimicrobial coatings for medical devices .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Cancer Research evaluated the effects of Acid Green 40:1 on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 30 µg/mL after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing disodium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate), and how can purity be ensured?

- Methodological Answer : The synthesis involves coupling anthraquinone derivatives with sulfonated benzene via imine linkages. Key steps include:

- Anthraquinone activation : Use 1,4-diaminoanthraquinone derivatives as precursors to ensure proper positioning of functional groups .

- Sulfonation : Introduce sulfonate groups via electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄/SO₃) to avoid over-sulfonation .

- Purification : Employ reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the product. Confirm purity via HPLC (UV detection at 254 nm) and elemental analysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the anthraquinone backbone (aromatic protons at δ 7.5–8.5 ppm) and imine linkages (N–H signals at δ 9–10 ppm). Sulfonate groups are identified via ³¹P NMR if phosphoric acid is used in synthesis .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode (expected m/z ~800–850 for the disodium form) to verify molecular weight .

- FTIR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N stretching) confirm functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield discrepancies)?

- Methodological Answer :

- Solvent Effects : Test in solvents of varying polarity (e.g., DMSO, water, ethanol) to assess aggregation-induced quenching. Use time-resolved fluorescence spectroscopy to distinguish monomeric vs. aggregated states .

- Oxygen Sensitivity : Conduct experiments under inert (N₂) and aerobic conditions, as anthraquinone derivatives are prone to singlet oxygen generation, which may quench fluorescence .

- Standardization : Calibrate instruments using reference dyes (e.g., quinine sulfate) to ensure consistency across studies .

Q. How does the compound interact with biological macromolecules (e.g., DNA/proteins), and what experimental designs can elucidate binding mechanisms?

- Methodological Answer :

- Spectroscopic Titration : Use UV-Vis absorption and fluorescence quenching assays to determine binding constants (Kb) with DNA (e.g., CT-DNA) or proteins (e.g., BSA). Monitor hypochromic shifts or Stern-Volmer plots .

- Molecular Docking : Employ software like AutoDock Vina to model interactions between the sulfonate groups and positively charged residues (e.g., lysine in proteins). Validate with mutagenesis studies .

- Circular Dichroism (CD) : Track conformational changes in DNA/proteins upon binding, particularly in the 240–300 nm range for DNA helix distortion .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

- Methodological Answer :

- Photodegradation : Expose aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. Monitor anthraquinone ring cleavage or sulfonate group detachment .

- Microbial Degradation : Use activated sludge assays (OECD 301F) to evaluate biodegradability. Track metabolite formation (e.g., anthraquinone-1,4-diol) via GC-MS .

- Adsorption Studies : Perform batch experiments with soil/activated carbon to measure partition coefficients (Kd) and predict environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.